molecular formula C24H18BrN3O B2700996 1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-23-3

1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2700996
CAS No.: 901044-23-3
M. Wt: 444.332
InChI Key: WLMQXQZFGDQYHN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a phenyl group attached to a pyrazoloquinoline core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyrazoloquinoline derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization and etherification, and specific oxidizing or reducing agents for redox reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes involved in cell signaling pathways, thereby modulating their activity and affecting cellular processes such as apoptosis and cell cycle progression .

Comparison with Similar Compounds

1-(4-Bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

    1-(4-Chlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Similar in structure but with a chlorine atom instead of a bromine atom, this compound may exhibit different reactivity and biological activity.

    1-(4-Methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-bromophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O/c1-2-29-19-12-13-22-20(14-19)24-21(15-26-22)23(16-6-4-3-5-7-16)27-28(24)18-10-8-17(25)9-11-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMQXQZFGDQYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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